molecular formula C12H10N4OS B13884801 3-(1-Methoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine

3-(1-Methoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13884801
M. Wt: 258.30 g/mol
InChI Key: YTTNLIVGIRSMNB-UHFFFAOYSA-N
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Description

3-(1-Methoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that combines the structural features of isoquinoline and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 1-methoxyisoquinoline with appropriate thiadiazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoquinoline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

3-(1-Methoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Methoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methoxyisoquinolin-3-yl)-1,2,4-thiadiazole
  • 3-(1-Methoxyisoquinolin-3-yl)-1,3,4-thiadiazol-5-amine
  • 3-(1-Methoxyisoquinolin-3-yl)-1,2,3-thiadiazol-5-amine

Uniqueness

3-(1-Methoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of isoquinoline and thiadiazole moieties, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

3-(1-methoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H10N4OS/c1-17-11-8-5-3-2-4-7(8)6-9(14-11)10-15-12(13)18-16-10/h2-6H,1H3,(H2,13,15,16)

InChI Key

YTTNLIVGIRSMNB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC2=CC=CC=C21)C3=NSC(=N3)N

Origin of Product

United States

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